molecular formula C21H18ClN5O4 B2452243 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895016-26-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Número de catálogo: B2452243
Número CAS: 895016-26-9
Peso molecular: 439.86
Clave InChI: HIBBPYZPMQKJAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2}, with a molecular weight of approximately 401.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is known for its diverse biological activities.

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine structure often act as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating the cell cycle. The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells .

Target Engagement

The primary targets for this compound include:

  • CDK2 : Inhibition leads to disrupted cell cycle progression.
  • EGFR : Similar compounds have shown potential in inhibiting the epidermal growth factor receptor, which is pivotal in many cancers .

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)

For instance, related pyrazolo[3,4-d]pyrimidines have exhibited IC50 values indicating potent antiproliferative activity against these cell lines .

Case Studies and Experimental Findings

  • Cell Cycle Arrest : A study involving pyrazolo[3,4-d]pyrimidine derivatives showed that certain compounds could arrest the cell cycle at the S phase and significantly increase apoptosis in MDA-MB-468 cells by 18.98-fold compared to control groups .
  • Molecular Docking Studies : In silico docking analyses have confirmed that these compounds can effectively bind to CDK2 and EGFR, providing insights into their mechanism of action and potential as therapeutic agents against cancer .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of related compounds suggests favorable drug-likeness characteristics:

  • LogP values indicate good membrane permeability.
  • Molecular weights below 400 g/mol enhance bioavailability.
    These properties are critical for optimizing lead candidates in drug development processes.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CDK Inhibition Induces cell cycle arrest and apoptosis
Cytotoxicity Significant effects on MCF-7, HCT-116, HepG-2
Molecular Docking Strong binding affinity to CDK2 and EGFR
In Vivo Efficacy Promising results in animal models (not detailed here)

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound shows significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)1.88
A549 (Lung Cancer)26
HepG2 (Liver Cancer)0.74 mg/mL

The anticancer mechanism is attributed to several factors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest leading to apoptosis.
  • Signal Pathway Modulation : It modulates various signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes:

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

This inhibition indicates that the compound could serve as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Tumor Reduction in Animal Models : A study evaluating a related compound showed promising results in reducing tumor size in induced tumor models.
  • Reduction of Inflammatory Markers : Another study highlighted the role of this compound in reducing inflammatory markers in induced models of inflammation.

Propiedades

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-17-7-6-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-5-3-4-13(22)8-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBPYZPMQKJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.